![molecular formula C13H11N3O2S B2903835 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide CAS No. 941993-72-2](/img/structure/B2903835.png)
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are known for their diverse biological and pharmacological activities
Mechanism of Action
Target of Action
Similar compounds have been reported to target various proteins and enzymes involved in cancer cell proliferation .
Mode of Action
This interaction often results in the inhibition of the target, which can lead to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its interaction with various targets. The exact pathways affected would depend on the specific targets of the compound. In general, these pathways could include those involved in cell proliferation, apoptosis, and other cellular processes .
Result of Action
The result of the compound’s action is typically a decrease in the proliferation of cancer cells. This is achieved through the inhibition of the compound’s targets, which disrupts the normal functioning of the cells and leads to their death .
Biochemical Analysis
Biochemical Properties
The compound N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide is involved in a variety of biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context, but they often involve the compound’s cyano and acetamido functional groups .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins . This also includes effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Therefore, for a more detailed understanding, it is recommended to refer to specific studies or reviews on this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the core thiophene structure[_{{{CITATION{{{2{Synthesis, cytotoxicity and toxicity of thieno [2,3-](https://link.springer.com/article/10.1007/s00044-015-1433-6). One common synthetic route includes the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to form an intermediate compound[{{{CITATION{{{3{Novel Synthesis and Antitumor Evaluation of Polyfunctionally ...](https://www.mdpi.com/1420-3049/16/1/52). This intermediate is then subjected to cyclization reactions to introduce the isoxazole ring[{{{CITATION{{{_2{Synthesis, cytotoxicity and toxicity of thieno 2,3-.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product. Continuous flow reactors and other advanced chemical engineering techniques may be employed to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis, cytotoxicity and toxicity of thieno 2,3-.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them useful for further research and applications.
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide has a wide range of applications in scientific research. Its derivatives are studied for their potential use in:
Medicinal Chemistry: : Investigated for their anti-inflammatory, anti-cancer, and antimicrobial properties[_{{{CITATION{{{_2{Synthesis, cytotoxicity and toxicity of thieno 2,3-.
Biology: : Used in studies related to enzyme inhibition and receptor modulation.
Industry: : Applied in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide is compared with other thiophene derivatives such as thieno[2,3-d]pyrimidines and thieno[2,3-d]pyridines[_{{{CITATION{{{_2{Synthesis, cytotoxicity and toxicity of thieno 2,3-. These compounds share structural similarities but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific chemical structure and the resulting pharmacological effects.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c14-7-9-8-3-1-2-4-11(8)19-13(9)16-12(17)10-5-6-15-18-10/h5-6H,1-4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQRDDKPPHPEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=NO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2903753.png)
![Tert-butyl2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylatehydrochloride](/img/structure/B2903754.png)
![8-(5-Bromo-2-methoxyphenyl)-5-butyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2903755.png)
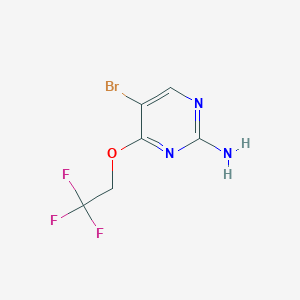
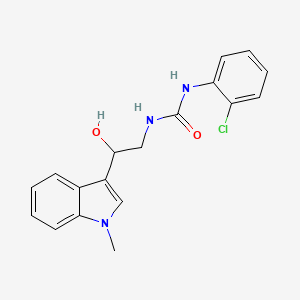
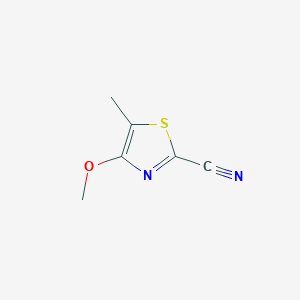
![2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2903764.png)


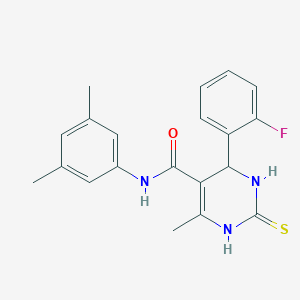
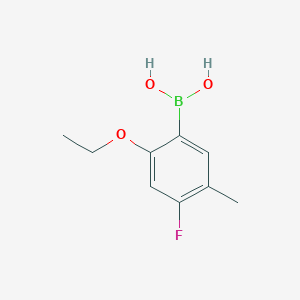

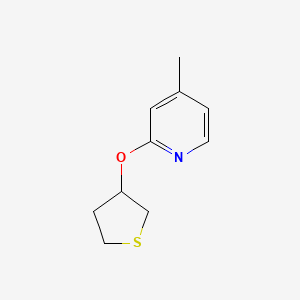
![(Z)-methyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2903775.png)
